molecular formula C7H11ClN6O B1346040 N-Deethylcyanazine amide CAS No. 36556-77-1

N-Deethylcyanazine amide

Cat. No.: B1346040
CAS No.: 36556-77-1
M. Wt: 230.65 g/mol
InChI Key: NDKHTXLRCBVLMO-UHFFFAOYSA-N
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Description

N-Deethylcyanazine amide is a derivative of cyanazine, a herbicide belonging to the triazine class. This compound is formed as a degradation product of cyanazine in the environment. Cyanazine itself is used for weed control in various crops such as maize, peas, and broad beans. The presence of this compound in the environment is of interest due to its potential impact on ecosystems and human health .

Scientific Research Applications

N-Deethylcyanazine amide has several applications in scientific research, including:

Safety and Hazards

The safety data sheet for N-Deethylcyanazine amide indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

While specific future directions for N-Deethylcyanazine amide were not found in the search results, there are ongoing studies exploring the role of similar compounds in various fields . For instance, the role of N-acetylcysteine amide as prophylactic treatment for acute graft-versus-host disease (GvHD) is being investigated . Additionally, the synthesis of amides is a topic of ongoing research, with recent studies exploring new methods for the efficient synthesis of amides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Deethylcyanazine amide typically involves the hydrolysis of cyanazine under acidic or basic conditions. The reaction proceeds through the deethylation of cyanazine, followed by the formation of the amide group. The general reaction conditions include:

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of cyanazine using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize the formation of unwanted by-products and to ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions: N-Deethylcyanazine amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Deethylcyanazine amide involves its interaction with biological molecules, leading to the inhibition of mitochondrial respiration. This is similar to other triazine herbicides, which disrupt the electron transport chain in mitochondria, leading to cellular energy depletion and eventual cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

N-Deethylcyanazine amide stands out due to its specific formation as a degradation product and its unique chemical properties, making it a compound of significant interest in environmental and toxicological studies.

Properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN6O/c1-7(2,3(9)15)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H2,9,15)(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHTXLRCBVLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190059
Record name N-Deethylcyanazine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-77-1
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Deethylcyanazine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethylcyanazine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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